molecular formula C14H13N3O B187642 (4-Morpholin-4-ylbenzylidene)malononitrile CAS No. 66883-92-9

(4-Morpholin-4-ylbenzylidene)malononitrile

Cat. No.: B187642
CAS No.: 66883-92-9
M. Wt: 239.27 g/mol
InChI Key: CHKTYKSOGLZPFK-UHFFFAOYSA-N
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Description

(4-Morpholin-4-ylbenzylidene)malononitrile is an organic compound with the molecular formula C14H13N3O. It is characterized by the presence of a morpholine ring attached to a benzylidene group, which is further connected to a malononitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Morpholin-4-ylbenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or ethyl acetate. The presence of a base, such as piperidine or pyridine, facilitates the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using solid catalysts like Ti-Al-Mg hydrotalcite. This catalyst not only enhances the reaction rate but also improves the selectivity towards the desired product. The reaction is carried out at elevated temperatures (around 60°C) and under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Morpholin-4-ylbenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

(4-Morpholin-4-ylbenzylidene)malononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Morpholin-4-ylbenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual functional groups, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in both research and industry .

Properties

IUPAC Name

2-[(4-morpholin-4-ylphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-10-13(11-16)9-12-1-3-14(4-2-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKTYKSOGLZPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313709
Record name (4-morpholin-4-ylbenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66883-92-9
Record name NSC275408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-morpholin-4-ylbenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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